N-{1-[4-(Difluoromethoxy)phenyl]-2-(methylsulfanyl)ethylidene}hydroxylamine
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Overview
Description
N-{1-[4-(Difluoromethoxy)phenyl]-2-(methylsulfanyl)ethylidene}hydroxylamine is a complex organic compound characterized by the presence of difluoromethoxy, phenyl, methylsulfanyl, and hydroxylamine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(Difluoromethoxy)phenyl]-2-(methylsulfanyl)ethylidene}hydroxylamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(difluoromethoxy)benzaldehyde with methylthiol in the presence of a base to form the corresponding thioether. This intermediate is then reacted with hydroxylamine hydrochloride under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(Difluoromethoxy)phenyl]-2-(methylsulfanyl)ethylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
N-{1-[4-(Difluoromethoxy)phenyl]-2-(methylsulfanyl)ethylidene}hydroxylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[4-(Difluoromethoxy)phenyl]-2-(methylsulfanyl)ethylidene}hydroxylamine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include modulation of signal transduction pathways or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[4-(Methoxy)phenyl]-2-(methylsulfanyl)ethylidene}hydroxylamine
- N-{1-[4-(Trifluoromethoxy)phenyl]-2-(methylsulfanyl)ethylidene}hydroxylamine
- N-{1-[4-(Chloromethoxy)phenyl]-2-(methylsulfanyl)ethylidene}hydroxylamine
Uniqueness
N-{1-[4-(Difluoromethoxy)phenyl]-2-(methylsulfanyl)ethylidene}hydroxylamine is unique due to the presence of the difluoromethoxy group, which can impart distinct electronic and steric properties compared to its analogs. This can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
823181-75-5 |
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Molecular Formula |
C10H11F2NO2S |
Molecular Weight |
247.26 g/mol |
IUPAC Name |
N-[1-[4-(difluoromethoxy)phenyl]-2-methylsulfanylethylidene]hydroxylamine |
InChI |
InChI=1S/C10H11F2NO2S/c1-16-6-9(13-14)7-2-4-8(5-3-7)15-10(11)12/h2-5,10,14H,6H2,1H3 |
InChI Key |
XZXFJFRQZWZAHR-UHFFFAOYSA-N |
Canonical SMILES |
CSCC(=NO)C1=CC=C(C=C1)OC(F)F |
Origin of Product |
United States |
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